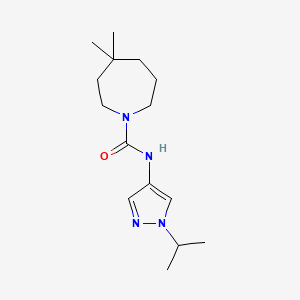![molecular formula C18H26N2O B7585386 1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is commonly referred to as THB, and it has been found to have a variety of interesting properties that make it useful for research purposes.
Mecanismo De Acción
The mechanism of action of 1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. THB has been found to have an affinity for certain receptors in the brain, which makes it useful for studying the effects of drugs and other compounds on these receptors.
Biochemical and Physiological Effects
1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone has been found to have a variety of biochemical and physiological effects. For example, it has been shown to have anxiolytic effects, meaning that it can reduce anxiety in animal models. It has also been found to have anticonvulsant effects, meaning that it can reduce the severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone in lab experiments is that it has a high affinity for certain receptors in the brain, which makes it useful for studying the effects of drugs and other compounds on these receptors. However, one limitation of using this compound is that it can be difficult to synthesize, which can make it expensive and time-consuming to use in experiments.
Direcciones Futuras
There are several future directions that could be explored in the study of 1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone. One possible direction is to investigate its potential use in the treatment of anxiety disorders and other psychiatric conditions. Another possible direction is to study its effects on other neurotransmitter systems in the brain, which could provide insights into its mechanism of action and potential therapeutic uses.
Conclusion
In conclusion, 1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound has a variety of interesting properties that make it useful for studying the brain and nervous system. While there are some limitations to using this compound in experiments, there are also several promising future directions that could be explored in the study of THB.
Métodos De Síntesis
The synthesis of 1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone is a complex process that involves several steps. One common method for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a diazepane derivative and a THB derivative. This method has been found to be effective in producing high yields of the desired compound.
Aplicaciones Científicas De Investigación
1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of the brain and nervous system. THB has been found to have an affinity for certain receptors in the brain, which makes it useful for studying the effects of drugs and other compounds on these receptors.
Propiedades
IUPAC Name |
1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15(21)19-11-6-12-20(14-13-19)18-10-5-3-8-16-7-2-4-9-17(16)18/h2,4,7,9,18H,3,5-6,8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYNMXAIPOHIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2CCCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
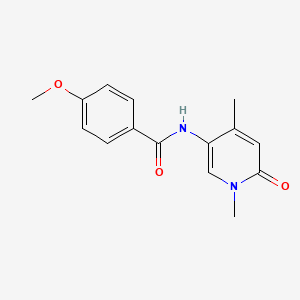
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
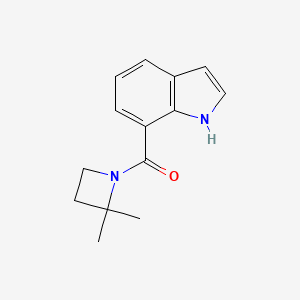
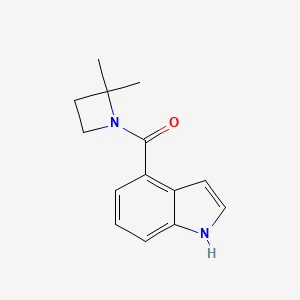
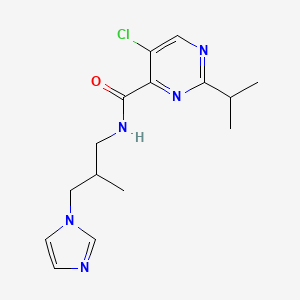
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)
